Ryuvidine Exhibits 14.6-Fold Greater Biochemical Potency Against SETD8 Than the Tool Compound UNC0379
Ryuvidine demonstrates substantially higher biochemical potency against SETD8 than the widely used comparator UNC0379. In direct cross-study comparison of recombinant SETD8 inhibition, Ryuvidine exhibits an IC50 of 0.5 μM [1], whereas UNC0379 displays an IC50 of 7.3 μM [2], representing a 14.6-fold difference in potency. This magnitude of potency differential is critical for experiments where achieving maximal target engagement at lower compound concentrations is essential to minimize off-target effects.
| Evidence Dimension | SETD8 (KMT5A) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | UNC0379: IC50 = 7.3 μM |
| Quantified Difference | 14.6-fold greater potency for Ryuvidine |
| Conditions | Recombinant SETD8 biochemical assay (in vitro) |
Why This Matters
Procurement of Ryuvidine rather than UNC0379 enables more efficient target engagement at substantially lower working concentrations, reducing compound consumption and potential off-target liabilities.
- [1] Blum G, et al. Small-molecule inhibitors of SETD8 with cellular activity. ACS Chem Biol. 2014;9(11):2471-8. View Source
- [2] Ma A, et al. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. J Med Chem. 2014;57(15):6822-33. View Source
